Geometric Parameter Validation: Ortho-Phenyl Ring Bioisosteric Fidelity Measured by X-Ray Crystallography
Crystallographic analysis confirms that 2-oxabicyclo[2.1.1]hexane derivatives exhibit geometric parameters (distance d, offset r, and vector angles φ1, φ2, θ) that closely recapitulate those of ortho-substituted phenyl rings in clinically relevant drugs (valsartan, telmisartan). In contrast, previously reported saturated bioisosteres (bicyclo[1.1.1]pentane, cubane, bicyclo[2.2.2]octane) show measurable angular deviation from the ortho-phenyl geometry [1]. The angular compatibility of the oBCH scaffold enables retention of binding interactions in ortho-substituted aromatic pharmacophores.
| Evidence Dimension | Exit vector bond angle between substituent positions |
|---|---|
| Target Compound Data | Approximately 109° for 2-oxabicyclo[2.1.1]hexane scaffold |
| Comparator Or Baseline | Ortho-substituted phenyl ring: approximately 120°; Bicyclo[1.1.1]pentane (BCP): geometry mismatched for ortho-mimicry |
| Quantified Difference | oBCH scaffold angle deviates ~11° from ortho-phenyl vs. BCP which is structurally incompatible with ortho-substituted geometry |
| Conditions | X-ray crystal structure analysis of representative compounds 5b and 9b |
Why This Matters
Geometric fidelity to the ortho-phenyl pharmacophore is essential for maintaining target binding when replacing an aromatic ring with a saturated bioisostere; procurement of the oBCH carboxylic acid scaffold enables scaffold-hopping strategies that BCP and cubane cannot support for ortho-substituted systems.
- [1] Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155–1163. doi:10.1038/s41557-023-01222-0 View Source
